Cas no 56242-62-7 (N-(2,4-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine)

N-(2,4-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine structure
56242-62-7 structure
Product Name:N-(2,4-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
CAS No:56242-62-7
MF:C11H14N2S
MW:206.307260990143
CID:945098
PubChem ID:99296
Update Time:2025-04-19

N-(2,4-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
    • 2,4-Xylidinothiazoline
    • 2-Thiazolamine, 4,5-dihydro-N-(2,4-dimethylphenyl)-
    • 4,5-Dihydro-N-(2,4-dimethylphenyl)-2-thiazolamine
    • AC1Q4UKG
    • Jing Song Ling [Chinese]
    • n1-(1,3-thiazolan-2-yliden)-2,4-dimethylaniline
    • NSC207855
    • N-(2,4-Dimethylphenyl)-4,5-dihydro-2-thiazolamine
    • SR-01000003873-1
    • NSC 207855
    • CCG-237056
    • SR-01000003873
    • AKOS008946736
    • 1ST158256
    • XT
    • NSC-207855
    • SCHEMBL11542586
    • 56242-62-7
    • HMS1667P15
    • 2-Thiazolamine, N-(2,4-dimethylphenyl)-4,5-dihydro-
    • N-(2,4-dimethylphenyl)-4,5-dihydrothiazol-2-amine
    • N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-(2,4-dimethylphenyl)amine
    • Jing Song Ling
    • DTXSID20204801
    • UNII-E30PJD28FR
    • E30PJD28FR
    • Inchi: 1S/C11H14N2S/c1-8-3-4-10(9(2)7-8)13-11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,12,13)
    • InChI Key: PMDCFIKMSPLBMG-UHFFFAOYSA-N
    • SMILES: S1CCN=C1NC1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 206.08792
  • Monoisotopic Mass: 206.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 24.39
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